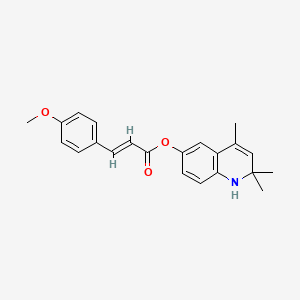![molecular formula C24H22N2O3 B5728923 N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)
N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BPH-715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is still not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways. It has been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation. N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and physiological effects:
N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to increase the levels of glutathione, which is an important antioxidant enzyme. Studies have also suggested that N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of using N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit neuroprotective effects in animal models, making it a promising candidate for further research. Additionally, N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit anti-viral properties, making it a potential candidate for the treatment of viral infections. Further studies are needed to fully understand the mechanism of action of N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its potential therapeutic applications.
Conclusion:
In conclusion, N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of the compound with good purity. N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the potential of N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves a multi-step process that begins with the reaction of 4-biphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-2-carbohydrazide in the presence of a base to yield N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. This method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have shown that N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. Additionally, N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(E)-1-(4-phenylphenyl)propylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-20(19-14-12-18(13-15-19)17-8-4-3-5-9-17)25-26-24(27)23-16-28-21-10-6-7-11-22(21)29-23/h3-15,23H,2,16H2,1H3,(H,26,27)/b25-20+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEUIBHXBXNFQV-LKUDQCMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

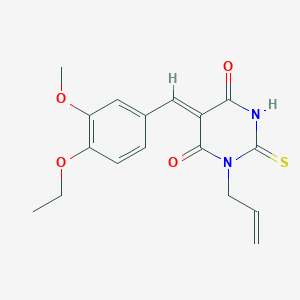
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)

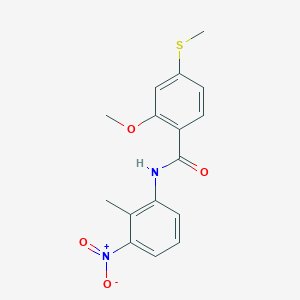
![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
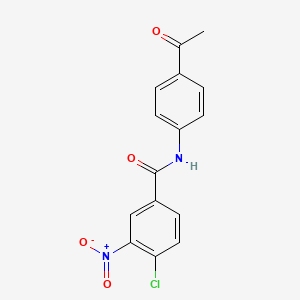
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)
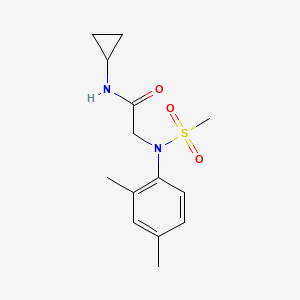
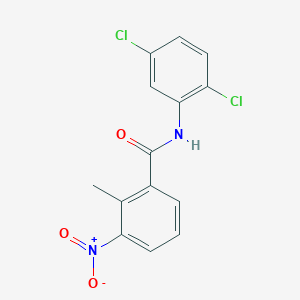
![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
